molecular formula C12H19ClN2 B2398786 1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine CAS No. 1870453-93-2

1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine

Cat. No.: B2398786
CAS No.: 1870453-93-2
M. Wt: 226.75
InChI Key: NOCLHPFMNIXMGJ-UHFFFAOYSA-N
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Description

1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound features a chlorophenyl group attached to an ethyl chain, which is further connected to a propane-1,2-diamine structure. The presence of the chlorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine typically involves the reaction of 3-chlorophenyl ethylamine with 2-methylpropane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine
  • N’-[1-(3-chlorophenyl)ethyl]-N,N-dimethylethane-1,2-diamine
  • N-(4-chlorophenyl)-2 H-1,2,3-triazol-4-amine

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the chlorophenyl group and the diamine backbone. These characteristics impart distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-N-[1-(3-chlorophenyl)ethyl]-2-methylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2/c1-9(15-8-12(2,3)14)10-5-4-6-11(13)7-10/h4-7,9,15H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCLHPFMNIXMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NCC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1870453-93-2
Record name (2-amino-2-methylpropyl)[1-(3-chlorophenyl)ethyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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